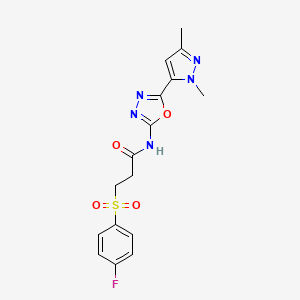
1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Übersicht
Beschreibung
1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. FPOP is a heterocyclic compound that consists of a pyrrolidin-2-one ring, a 1,2,4-oxadiazole ring, and a 3-fluorophenyl ring.
Wirkmechanismus
1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one works by generating hydroxyl radicals in the presence of hydrogen peroxide and UV light. The hydroxyl radicals selectively modify solvent-exposed amino acid residues in proteins, such as tyrosine, histidine, and methionine. The modification of these amino acid residues can be detected through mass spectrometry.
Biochemical and Physiological Effects:
1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has been shown to be a non-toxic reagent that does not affect the overall structure of proteins. 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has also been shown to be selective in its modification of amino acid residues, making it a valuable tool for studying protein structure and dynamics. 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has been used to study a wide range of proteins, including enzymes, antibodies, and membrane proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is its selectivity in modifying solvent-exposed amino acid residues in proteins. 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is also a non-toxic reagent that does not affect the overall structure of proteins. However, 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one does require the use of UV light and hydrogen peroxide, which can be hazardous if not handled properly. 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one also requires specialized equipment, such as a mass spectrometer, to analyze the modified proteins.
Zukünftige Richtungen
There are several future directions for the use of 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one in scientific research. One direction is the use of 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one to study protein-ligand interactions in drug discovery. 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can be used to identify the binding sites of small molecules on proteins, which can aid in the development of new drugs. Another direction is the use of 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one to study protein-protein interactions in disease pathways. 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can be used to identify the binding sites of proteins involved in disease pathways, which can aid in the development of new therapies. Overall, 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has the potential to be a valuable tool in scientific research for years to come.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has been widely used in scientific research due to its ability to selectively modify solvent-exposed amino acid residues in proteins. 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can be used to study protein structure and dynamics, protein-protein interactions, and protein-ligand interactions. 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can also be used to study protein folding and misfolding, as well as protein aggregation.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-25-16-8-3-2-7-15(16)19-21-18(22-26-19)12-9-17(24)23(11-12)14-6-4-5-13(20)10-14/h2-8,10,12H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUKTPKCQDKPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-cyano-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3403647.png)


![ethyl 3-carbamoyl-2-(1-ethyl-5-methyl-1H-pyrazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3403673.png)


